molecular formula C22H30Cl2N2O2 B2943152 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215749-49-7

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2943152
CAS No.: 1215749-49-7
M. Wt: 425.39
InChI Key: WTOUEGYVEFCQDN-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperazine ring, a chlorinated phenyl group, and a dimethylphenoxy moiety.

Preparation Methods

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Attachment of the Propanol Group: The intermediate is then reacted with 3-(2,4-dimethylphenoxy)propan-2-ol in the presence of a suitable catalyst to form the final compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological targets.

    Chemical Biology: It serves as a tool compound in chemical biology research to investigate cellular pathways and molecular interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride can be compared with similar compounds, such as:

    1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride: Another structurally related compound with a different chlorination position.

    1-(4-(5-Bromo-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride: This compound has a bromine atom instead of chlorine, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-16-4-7-22(18(3)12-16)27-15-20(26)14-24-8-10-25(11-9-24)21-13-19(23)6-5-17(21)2;/h4-7,12-13,20,26H,8-11,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOUEGYVEFCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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